![molecular formula C17H19ClN2O3S B14469015 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol CAS No. 65445-70-7](/img/structure/B14469015.png)
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol is a chemical compound with the molecular formula C17H19ClN2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol typically involves the reaction of phenothiazine derivatives with appropriate chlorinating agents and dimethylaminopropyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol involves its interaction with various molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other phenothiazine derivatives. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity.
特性
CAS番号 |
65445-70-7 |
|---|---|
分子式 |
C17H19ClN2O3S |
分子量 |
366.9 g/mol |
IUPAC名 |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,2,7-triol |
InChI |
InChI=1S/C17H19ClN2O3S/c1-19(2)6-3-7-20-11-8-10(18)13(22)9-15(11)24-14-5-4-12(21)17(23)16(14)20/h4-5,8-9,21-23H,3,6-7H2,1-2H3 |
InChIキー |
ZBZJUINBIDILAF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C(=C(C=C3)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


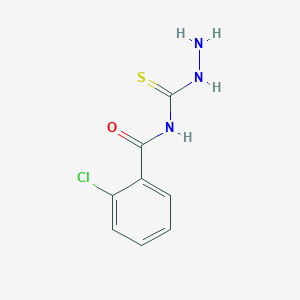
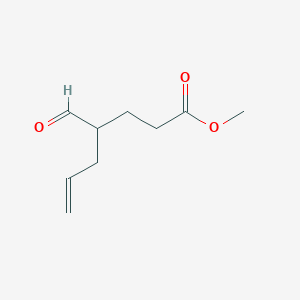

![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)

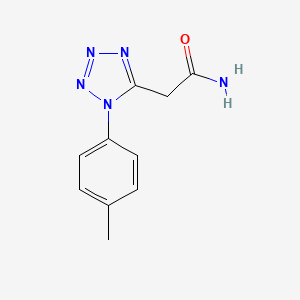
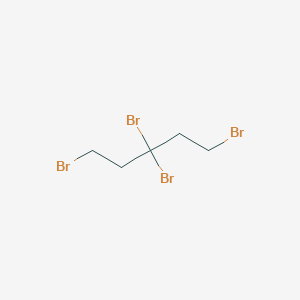
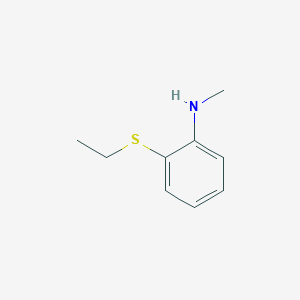
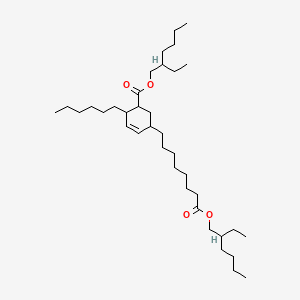

![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

